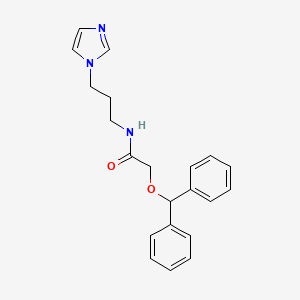
3-methoxy-N-(2-methylpropyl)-4-propan-2-yloxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methoxy-N-(2-methylpropyl)-4-propan-2-yloxybenzamide, also known as MPB, is a chemical compound that has been extensively studied for its potential use in scientific research. It is a benzamide derivative that has been found to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a number of fields.
Wirkmechanismus
The mechanism of action of 3-methoxy-N-(2-methylpropyl)-4-propan-2-yloxybenzamide is not fully understood, but it is believed to act by binding to specific receptors in the body, including the TRPM8 ion channel and the cannabinoid receptor CB1. This binding can lead to a variety of effects on the body, including the modulation of neurotransmitter release and the inhibition of ion channel activity.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects, including the ability to inhibit the activity of certain ion channels, modulate the release of neurotransmitters, and reduce inflammation. It has also been found to have analgesic effects, making it a potential treatment for pain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-methoxy-N-(2-methylpropyl)-4-propan-2-yloxybenzamide in lab experiments is its ability to modulate the activity of ion channels, making it a valuable tool for studying the function of these channels. However, one limitation of using this compound is that its effects on the body are not fully understood, making it difficult to interpret the results of experiments using this compound.
Zukünftige Richtungen
There are a number of potential future directions for research on 3-methoxy-N-(2-methylpropyl)-4-propan-2-yloxybenzamide, including further studies on its mechanism of action and its potential use as a treatment for a variety of diseases. Additionally, research could be conducted on the development of new compounds based on the structure of this compound, with the goal of creating more potent and selective compounds for use in scientific research.
Synthesemethoden
3-methoxy-N-(2-methylpropyl)-4-propan-2-yloxybenzamide can be synthesized using a variety of methods, including the reaction of 3-methoxy-4-hydroxybenzoic acid with isobutyryl chloride and isobutylamine. This reaction produces this compound in high yield and purity, making it an efficient method for synthesizing this compound.
Wissenschaftliche Forschungsanwendungen
3-methoxy-N-(2-methylpropyl)-4-propan-2-yloxybenzamide has been studied for its potential use in a variety of scientific research applications, including as a tool for studying the function of various ion channels and as a potential treatment for a number of diseases. It has been found to have a number of effects on the body, including the ability to inhibit the activity of certain ion channels, modulate the release of neurotransmitters, and reduce inflammation.
Eigenschaften
IUPAC Name |
3-methoxy-N-(2-methylpropyl)-4-propan-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3/c1-10(2)9-16-15(17)12-6-7-13(19-11(3)4)14(8-12)18-5/h6-8,10-11H,9H2,1-5H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGWXFROGOCNUNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=CC(=C(C=C1)OC(C)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(2,6-difluoroanilino)-2-oxoethyl]-N-ethyl-2-phenyltriazole-4-carboxamide](/img/structure/B7545283.png)
![Propyl 4-[[2-(3,5-dimethyl-4-nitropyrazol-1-yl)acetyl]amino]benzoate](/img/structure/B7545288.png)
![2-[[1-(2-Methoxy-5-methylphenyl)tetrazol-5-yl]sulfanylmethyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B7545300.png)
![1-(4-fluorophenyl)-2-[(5-thiophen-2-yl-1H-1,2,4-triazol-3-yl)sulfanyl]propan-1-one](/img/structure/B7545304.png)


![2-[[4-(4-methoxyphenyl)-5-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(1-methoxypropan-2-yl)acetamide](/img/structure/B7545330.png)

![3-[(2-methylphenyl)methylsulfanyl]-4-(oxolan-2-ylmethyl)-1H-1,2,4-triazol-5-one](/img/structure/B7545350.png)
![3-[(2-fluorophenyl)methylsulfanyl]-4-(oxolan-2-ylmethyl)-1H-1,2,4-triazol-5-one](/img/structure/B7545351.png)
![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]pyridine-3-carboxamide](/img/structure/B7545354.png)
